[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene
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Overview
Description
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene is a chemical compound known for its unique structure, which combines a ferrocene moiety with a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene typically involves the reaction of ferrocene with a substituted benzaldehyde under basic conditions. A common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene involves its interaction with molecular targets through its ferrocene and phenyl moieties. The ferrocene unit can undergo redox reactions, which are crucial for its biological activity. The phenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: A compound with a similar phenyl structure but lacks the ferrocene moiety.
Ferrocene: The parent compound, which lacks the substituted phenyl group.
3,5-Dimethoxyphenyl derivatives: Compounds with similar substitution patterns on the phenyl ring but different core structures.
Uniqueness
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene is unique due to its combination of a ferrocene unit with a substituted phenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H20FeO2 |
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Molecular Weight |
348.2 g/mol |
InChI |
InChI=1S/C15H15O2.C5H5.Fe/c1-16-14-9-13(10-15(11-14)17-2)8-7-12-5-3-4-6-12;1-2-4-5-3-1;/h3-11H,1-2H3;1-5H; |
InChI Key |
SJVQAYMPHYMMFR-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/[C]2[CH][CH][CH][CH]2)OC.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C[C]2[CH][CH][CH][CH]2)OC.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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